2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H14N6OS2 and its molecular weight is 346.43. The purity is usually 95%.
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Biological Activity
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.
Chemical Structure
The structure of the compound features a pyrazole ring, a pyrimidine moiety, and a thiazole group, which are known for their diverse biological activities. The presence of sulfur in the thioether linkage enhances the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and pyrimidine rings have shown effectiveness against various bacterial strains and fungi. The thiazole component may further enhance this activity by facilitating interactions with microbial enzymes.
Compound | Target Organism | Activity (Zone of Inhibition) |
---|---|---|
Compound A | Staphylococcus aureus | 18 mm |
Compound B | Escherichia coli | 20 mm |
Compound C | Candida albicans | MIC = 62.5 µg/mL |
Anticancer Activity
The anticancer potential of this compound is supported by studies on related pyrazole derivatives. These derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanisms involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, such as kinases.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes.
- Receptor Modulation : The structural components allow for potential interactions with various receptors involved in inflammatory responses and tumor growth.
Case Studies
- Anti-Tubercular Activity : A study highlighted the synthesis of related pyrazole compounds that exhibited promising anti-tubercular activity against Mycobacterium tuberculosis. The most active compounds had IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential for further development as anti-TB agents .
- Cytotoxicity Evaluation : In another study, several derivatives were screened against HEK-293 cells to assess cytotoxicity. Most compounds displayed low toxicity levels, suggesting a favorable therapeutic index for further exploration in drug development .
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS2/c1-9-5-10(2)20(19-9)11-6-13(17-8-16-11)23-7-12(21)18-14-15-3-4-22-14/h3-6,8H,7H2,1-2H3,(H,15,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAKOTWTWPWWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.